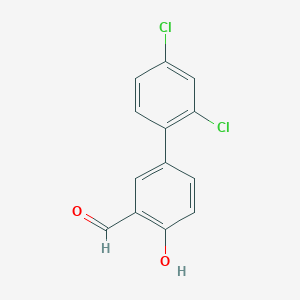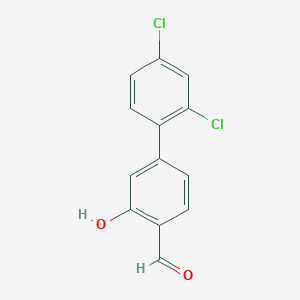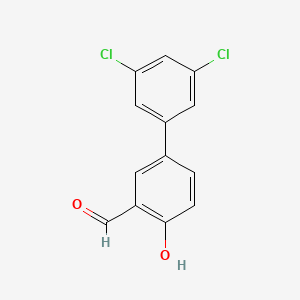![molecular formula C16H15NO3 B6378708 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1093118-91-2](/img/structure/B6378708.png)
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% (4-DAPF) is an organic compound with a variety of uses in the laboratory. It is a white, crystalline solid that is soluble in water, ethanol, and ether. In the laboratory, 4-DAPF has been used as a reagent in various synthetic processes, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. Its unique properties have also made it a useful tool in the study of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used in the study of various biochemical and physiological processes, such as the regulation of gene expression, the regulation of cell proliferation, and the regulation of cell death.
Wirkmechanismus
The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is not fully understood. However, it is believed to act as a ligand in coordination chemistry, binding to metal ions and stabilizing their coordination complexes. This binding is thought to be important in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the expression of certain genes, including those involved in the regulation of cell proliferation and cell death. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes, including those involved in the regulation of cell metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% can be toxic at high concentrations, and it should be handled with care.
Zukünftige Richtungen
The potential future directions for the use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% are numerous. It could be used to further study the biochemical and physiological effects of its binding to metal ions, as well as its effects on gene expression and cell metabolism. Additionally, it could be used to develop new synthetic methods for the production of organic compounds or to develop new catalysts for the synthesis of organic compounds. Finally, it could be used to develop new ligands for coordination chemistry, which could be used to study a variety of biochemical and physiological processes.
Synthesemethoden
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% can be synthesized by the reaction of 4-chlorophenol with N,N-dimethylaminocarbonyl chloride in the presence of anhydrous potassium carbonate and ethanol. The reaction is conducted at room temperature and the resulting 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is isolated as a white solid.
Eigenschaften
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(20)12-5-3-11(4-6-12)13-7-8-15(19)14(9-13)10-18/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAJHHNUDSZLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685292 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol | |
CAS RN |
1093118-91-2 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378693.png)

![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)